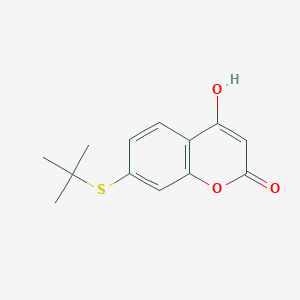
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one is a synthetic organic compound characterized by the presence of a benzopyran ring substituted with a tert-butylsulfanyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves the introduction of the tert-butylsulfanyl group onto a benzopyran scaffold. One common method involves the reaction of 4-hydroxy-2H-1-benzopyran-2-one with tert-butylthiol in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylsulfanyl group, yielding the parent benzopyran.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases or acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent benzopyran.
Substitution: Ethers and esters.
Scientific Research Applications
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, including those related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the tert-butylsulfanyl group, making it less lipophilic.
7-(Methylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one: Contains a methylsulfanyl group instead of a tert-butylsulfanyl group, resulting in different chemical properties.
7-(tert-Butylsulfanyl)-4-methoxy-2H-1-benzopyran-2-one: Has a methoxy group instead of a hydroxyl group, affecting its reactivity.
Uniqueness
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both the tert-butylsulfanyl and hydroxyl groups, which confer distinct chemical and biological properties. The tert-butylsulfanyl group enhances the compound’s lipophilicity, while the hydroxyl group allows for hydrogen bonding and other interactions .
Properties
CAS No. |
88331-61-7 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
7-tert-butylsulfanyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H14O3S/c1-13(2,3)17-8-4-5-9-10(14)7-12(15)16-11(9)6-8/h4-7,14H,1-3H3 |
InChI Key |
YHWQSIJRUCHUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CC2=C(C=C1)C(=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















